1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Overview
Description
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in organic chemistry due to its versatile applications in various chemical reactions, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-b]pyridine ring system, which is further protected by a tert-butoxycarbonyl (Boc) group.
Biochemical Analysis
Biochemical Properties
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of serine proteases, thereby inhibiting their activity. Additionally, it can interact with other hydroxyl-containing biomolecules, such as carbohydrates and nucleotides, through similar mechanisms .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cellular context. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For example, it can inhibit the activity of serine proteases, leading to alterations in downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group can form cyclic boronate esters with diols, which are commonly found in the active sites of enzymes and other proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and tert-butyl carbamate. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases, which hydrolyze the tert-butyl carbamate group, leading to the formation of boronic acid and other metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various compartments, where it interacts with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through interactions with targeting proteins. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect its localization and activity within the cell .
Preparation Methods
The synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Ring: The pyrrolo[2,3-b]pyridine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via hydroboration or other boron insertion reactions.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the nitrogen atom in the pyrrolo[2,3-b]pyridine ring with a tert-butoxycarbonyl group to yield the desired compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, often utilizing automated synthesis and purification techniques.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid group, to form various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Biological Studies: The compound is used in the study of biological systems, particularly in the development of boron-containing drugs and probes.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This is followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions at the nitrogen atom.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the pyrrolo[2,3-b]pyridine ring system.
Pinacolborane: Another boronic acid derivative used in hydroboration reactions but with different reactivity and applications.
N-Boc-pyrrolidine-3-carboxylic Acid: Similar in having a Boc-protected nitrogen but differs in the ring structure and reactivity.
The uniqueness of this compound lies in its combination of the boronic acid group with the pyrrolo[2,3-b]pyridine ring system, providing distinct reactivity and applications in organic synthesis and beyond.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPGJMHBDEHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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